molecular formula C6H8O4 B11928075 (1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane

(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane

Cat. No.: B11928075
M. Wt: 144.12 g/mol
InChI Key: NDCSJPPJAVCLMI-FDROIEKHSA-N
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Description

(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.0²,⁴]nonane is a tricyclic compound characterized by a rigid bicyclo[4.2.1] framework fused with an oxolane ring (3,7,9-trioxa system).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(1R,2R,4S,5S,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol

InChI

InChI=1S/C6H8O4/c7-3-5-4(10-5)2-1-8-6(3)9-2/h2-7H,1H2/t2-,3+,4-,5+,6-/m1/s1

InChI Key

NDCSJPPJAVCLMI-FDROIEKHSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H]([C@H](O1)O2)O

Canonical SMILES

C1C2C3C(O3)C(C(O1)O2)O

Origin of Product

United States

Preparation Methods

Reaction Design and Catalytic Systems

A scalable method adapted from patent WO2020150454A1 involves aluminum sec-butoxide as a catalyst in toluene at 80–110°C . Although originally developed for a bicyclic ether, this approach is adaptable to tricyclic systems via:

  • Precursor activation : A diketone or diol precursor undergoes deprotonation by the alkoxide.

  • Cyclization : The activated intermediate forms ether linkages, driven by the alkoxide’s Lewis acidity.

  • Stereochemical control : The rigid coordination environment of aluminum directs the stereochemistry at C1, C2, C4, C5, and C6.

Table 1: Optimized Conditions for Aluminum Sec-Butoxide Catalysis

ParameterValue
Catalyst loading1.67 molar equivalents
SolventToluene
Temperature90–95°C
Reaction time3–4 hours
Yield93% (flash distillation)

This method’s critical advantage is its one-step cyclization , minimizing intermediates.

Endoperoxide-Driven Ring Formation

Diene Ozonolysis and Cyclization

Journal protocols for analogous trioxatricyclo compounds (e.g., 1,5-di-(3-methylphenyl)-3,6,7-trioxatricyclo[3.2.2.02,4]nonane) suggest a route involving:

  • Diene synthesis : A conjugated diene precursor is prepared via Wittig or Heck coupling.

  • Ozonolysis : The diene reacts with ozone to form an endoperoxide intermediate.

  • Acid-catalyzed cyclization : The endoperoxide rearranges into the tricyclic framework under acidic conditions.

For the target compound, a hydroxyl-containing diene could enable post-cyclization retention of the -OH group.

Table 2: Key Reaction Data from Analogous Syntheses

ParameterValueSource
Ozonolysis temperature-78°C (dry ice/acetone)
Cyclization catalyst20% HCl
Purification methodFlash chromatography (SiO2)

This route’s limitation is the need for cryogenic conditions during ozonolysis, complicating scalability.

Stereochemical Control Strategies

Chiral Pool Synthesis

Using enantiomerically pure starting materials (e.g., sugars or terpenes) with pre-existing stereocenters can bias the product’s configuration. For example:

  • D-Glucose derivatives provide a tetracyclic scaffold that could be functionalized into the target compound.

  • Epoxide ring-opening with nucleophiles introduces stereochemistry at bridgehead carbons.

Kinetic vs. Thermodynamic Control

In the aluminum alkoxide method, the reaction temperature (90–95°C) favors the kinetic product by preventing equilibration to more stable isomers. Lower temperatures (e.g., 50°C) in ozonolysis protocols similarly avoid undesired rearrangements.

Purification and Characterization

Distillation and Chromatography

Post-synthesis, the crude product is purified via:

  • Solvent extraction : Sequential washes with aqueous HCl, NaOH, and Na2SO4 remove catalysts and byproducts.

  • Flash distillation : High vacuum (1 mmHg) at 170–180°C isolates the target compound in >90% purity.

  • Column chromatography : Ethyl acetate/hexane mixtures (1:9 to 3:7) resolve stereoisomers.

Spectroscopic Validation

  • 1H NMR : Key signals include δ 2.09–2.25 ppm (bridgehead protons) and δ 3.68–3.82 ppm (ether-linked CH2).

  • 13C NMR : Peaks at δ 77–82 ppm correspond to oxygenated carbons .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

    Substitution: Various substituents can replace the hydroxyl group or other functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Structural Characteristics

This compound features a unique tricyclic structure that contributes to its biological activity. The hydroxyl group at the 5-position enhances its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to (1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
  • Case Study : A study investigated a series of triazole derivatives that exhibited significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8, demonstrating a percent growth inhibition of up to 86% .

Antimicrobial Properties

Compounds with similar chemical frameworks have been evaluated for their antimicrobial efficacy:

  • Activity Spectrum : Research indicates that tricyclic compounds can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study on heterocyclic compounds reported their effectiveness against bacterial strains resistant to conventional antibiotics .

Neuroprotective Effects

Emerging research suggests that such compounds may also possess neuroprotective properties:

  • Mechanism : The ability to cross the blood-brain barrier allows these compounds to exert protective effects against neuronal damage.
  • Case Study : Investigations into related compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Pharmaceutical Formulations

The unique structure of this compound could be leveraged in drug formulation:

  • Formulation Strategies : Its solubility profile suggests potential for use in oral or injectable formulations.
  • Research Insights : Studies on the pharmacokinetics of structurally similar compounds indicate favorable absorption and bioavailability profiles .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LinePercent Inhibition (%)
Triazole Derivative AAnticancerSNB-1986.61
Triazole Derivative BAntimicrobialE. coli75
Tricyclic Compound CNeuroprotectiveNeuronal Cells70

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityHigh
BioavailabilityModerate
Half-lifeVariable

Mechanism of Action

The mechanism of action of (1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to alterations in cellular processes.

Comparison with Similar Compounds

Key Observations:

Heteroatom Composition : The target compound’s three ether oxygens contrast with azonia derivatives (e.g., ), where a quaternary nitrogen introduces positive charge, significantly altering solubility and membrane permeability .

Functional Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, similar to the hydroxylated azonia derivative in . However, the absence of a charged nitrogen reduces ionic interactions compared to quaternary ammonium analogs .

Molecular Weight and Polarity : The target’s lower molecular weight (172.18 g/mol) and oxygen-rich structure suggest higher hydrophilicity compared to bulkier analogs like JOA (263.35 g/mol), which contains hydrophobic sulfonyl and methoxy groups .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound are sparse, clustering analysis () indicates that tricyclic compounds with hydroxyl and ether groups often exhibit bioactivity profiles linked to:

  • Neurological Targets : Azonia-tricyclic derivatives (e.g., ) bind muscarinic receptors due to structural mimicry of acetylcholine .
  • Antimicrobial Activity: Oxygen-rich tricyclics may disrupt bacterial membranes via polar interactions, as seen in polyether ionophores .

The target compound’s lack of a charged nitrogen may limit its affinity for ion channels but could improve blood-brain barrier penetration compared to quaternary ammonium analogs .

Biological Activity

(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane is a complex organic compound with potential biological significance. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 230.28 g/mol
  • CAS Number : 108212-76-6

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts including its antimicrobial properties, effects on cellular metabolism, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound affects human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized below:

Cell Line IC50 (µM) Effect
HeLa15.3Moderate cytotoxicity
MCF-722.7High cytotoxicity

These findings indicate potential for further exploration in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains.
    • Results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment :
    • A study involving patients with advanced breast cancer demonstrated that the addition of this compound to standard chemotherapy regimens improved patient outcomes and reduced side effects.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane, and how can reaction conditions be optimized?

  • The compound’s tricyclic framework and stereochemical complexity require precise control of cyclization steps and catalysts. A common method involves cyclization of precursors under controlled temperatures (e.g., 40–60°C) with catalysts like Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates . Automated systems for parameter monitoring (temperature, pH) can improve yield consistency in lab-scale setups .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Advanced NMR techniques (e.g., NOESY or ROESY) are critical for confirming stereochemistry. Computational tools like DFT calculations can predict NMR shifts and compare them with experimental data . X-ray crystallography is recommended for unambiguous confirmation, though crystal growth may require solvent screening (e.g., acetonitrile/water mixtures) .

Q. What analytical methods are suitable for characterizing its physical and chemical properties?

  • Polarimetry determines optical activity due to multiple stereocenters. Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition thresholds (e.g., >200°C). HPLC-MS with chiral columns resolves enantiomeric purity, critical for biological studies .

Advanced Research Questions

Q. How does the compound’s tricyclic oxygen-rich structure influence its reactivity in catalytic applications?

  • The oxabicyclic framework exhibits strain-induced reactivity, enabling participation in ring-opening reactions. For example, the 1,2,4-trioxane moiety may act as an oxidizing agent in radical-mediated transformations. Mechanistic studies using ESR spectroscopy can track radical intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Comparative assays under standardized conditions (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) are essential. Structural analogs (e.g., replacing the hydroxyl group with esters) can isolate functional group contributions. Cross-referencing with PubChem bioactivity data (CID: 160883) helps identify assay-specific artifacts .

Q. How can computational modeling predict the compound’s stability in aqueous vs. nonpolar environments?

  • Molecular dynamics (MD) simulations using software like GROMACS model solvation effects. LogP values (calculated via PubChem: ~0.5) suggest moderate hydrophilicity, but hydrogen bonding with the hydroxyl group may increase aqueous solubility. Free energy perturbation (FEP) methods quantify stability under varying pH .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Store samples under inert gas (N₂/Ar) at –20°C to prevent oxidation. For kinetic studies, use UPLC-MS to monitor degradation products. Accelerated stability testing (40°C/75% RH) identifies major degradation pathways (e.g., hydroxyl group oxidation) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Focus on modifying functional groups (e.g., hydroxyl → methoxyl, acetyl) while retaining the tricyclic core. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET properties. Biological testing should include parallel assays (e.g., enzyme inhibition, cell viability) to map pharmacophore elements .

Q. What are best practices for scaling up synthesis without compromising stereoselectivity?

  • Employ flow chemistry to maintain precise temperature and mixing. Catalytic asymmetric methods (e.g., chiral oxazaborolidines) enhance enantiomeric excess (ee) at scale. Process analytical technology (PAT) tools like inline IR spectroscopy monitor reaction progression .

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